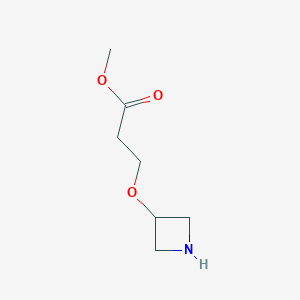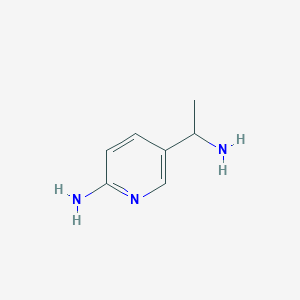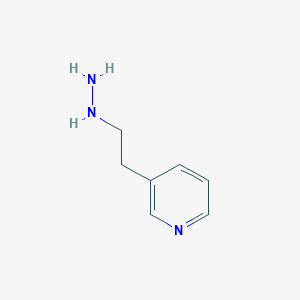
3-(2-Hydrazinylethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydrazinylethyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a pyridine ring substituted with a hydrazinylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The choice of solvent and temperature conditions depends on the structure of the initial halogen-substituted pyridine.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized products.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(2-Hydrazinylethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex molecular structures with potential biological activity.
Industry: The compound is used in the production of herbicides, plant growth regulators, and fungicides.
Wirkmechanismus
The mechanism of action of 3-(2-Hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound is highly reactive, allowing it to form covalent bonds with various biomolecules. This interaction can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antiulcer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2-Hydrazinylethyl)pyridine include other hydrazinopyridines, such as:
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine
- 2,4-Dihydrazinopyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2-pyridin-3-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 |
InChI-Schlüssel |
SDYSHKDMWRNQER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
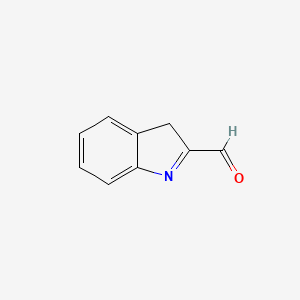
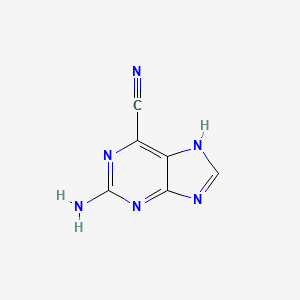
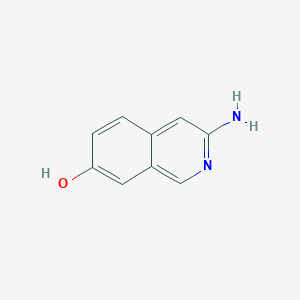
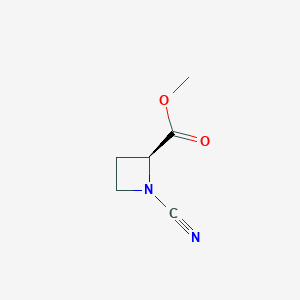
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
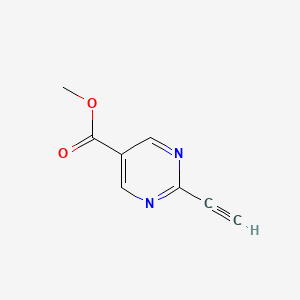
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Spiro[4.5]dec-9-EN-7-one](/img/structure/B15072465.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)
